1-Fluoroanthraquinone
Description
Historical Context of Anthraquinone (B42736) Chemistry and Fluorination Research
The study of anthraquinones dates back to 1868, with the synthesis of the red dye alizarin (B75676) from anthracene (B1667546) by German chemists Carl Graebe and Carl Theodore Liebermann. wikipedia.org This discovery spurred extensive research into anthraquinone chemistry, initially focused on the development of a wide array of dyes and pigments. colab.wswikipedia.org This historical emphasis on dye manufacturing contributed significantly to the development of methods for synthesizing various anthraquinone derivatives. colab.ws
The introduction of fluorine into organic molecules, a field known as fluorination chemistry, has gained immense traction over the past few decades. The unique properties of the fluorine atom, such as its high electronegativity and small size, can dramatically alter the chemical and biological properties of a molecule. beilstein-journals.org The development of safe and selective fluorinating agents has been a crucial breakthrough, enabling broader access to organofluorine chemistry. beilstein-journals.org
The synthesis of fluorinated anthraquinones, including 1-Fluoroanthraquinone, has traditionally involved methods like the Balz-Schiemann reaction. colab.wsresearchgate.net This reaction involves the diazotization of an aminoanthraquinone followed by thermal decomposition of the resulting diazonium fluoroborate salt. colab.wsresearchgate.net More recent methods have also been developed, including those utilizing N-F fluorinating agents like Selectfluor. colab.wsnih.gov
Significance of this compound as a Research Substrate and Intermediate
This compound serves as a crucial building block in the synthesis of more complex molecules. The fluorine atom at the 1-position makes the anthraquinone core susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. researchgate.net This reactivity is a key feature that makes this compound a valuable intermediate.
Key Reactions and Applications:
Synthesis of Alkoxyanthraquinones: this compound and its derivatives can react with alkoxides to form alkoxyanthraquinones, a class of compounds with interesting electrochemical properties. acs.orgphthalocyanines.com
Synthesis of Aminoanthraquinones: The fluorine atom can be displaced by amines to produce a variety of aminoanthraquinone derivatives. rsc.org These compounds are important in the development of dyes and have been investigated for their biological activities.
Precursor for Antitumor Agents: Fluorinated anthraquinones are of interest as precursors for the synthesis of novel antitumor drugs. researchgate.netnih.gov The introduction of a fluorine atom can enhance the biological activity of some therapeutic agents. researchgate.net
Fluorescent Probes: The anthraquinone scaffold, when appropriately functionalized, can exhibit fluorescence. cymitquimica.com Derivatives of this compound have been synthesized and studied for their potential use as fluorescent probes in various applications, including fluorous separation techniques. nih.gov
Scope and Research Imperatives of this compound Studies
The ongoing research on this compound and its derivatives is driven by the need to develop new materials and molecules with tailored properties. colab.ws The ability to introduce a wide range of substituents onto the anthraquinone core via the reactive fluorine atom opens up a vast chemical space for exploration. colab.ws
Current and future research imperatives include:
Development of Novel Synthetic Methodologies: While classical methods for the synthesis of this compound exist, there is a continuous need for more efficient, selective, and environmentally friendly synthetic routes. colab.ws
Exploration of New Applications: Researchers are actively investigating new applications for this compound and its derivatives, including in the fields of materials science (e.g., organic light-emitting diodes), and as photocatalysts. braou.ac.inresearchgate.net
Understanding Structure-Property Relationships: A fundamental goal is to understand how the introduction of different functional groups at the 1-position of the anthraquinone ring influences the molecule's electronic, optical, and biological properties. This knowledge is crucial for the rational design of new compounds with desired characteristics.
The versatility of this compound as a synthetic intermediate ensures its continued importance in advancing various areas of chemical science. colab.ws
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| CAS Number | 569-06-2 | cymitquimica.com |
| Molecular Formula | C₁₄H₇FO₂ | cymitquimica.com |
| Molecular Weight | 226.2 g/mol | cymitquimica.com |
| Appearance | Deep red to brown solid | cymitquimica.com |
| Synonyms | 1-Fluoro-9,10-anthracenedione, 1-Fluoro-9,10-anthraquinone | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDHYBLCHGMWDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060346 | |
| Record name | 9,10-Anthracenedione, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569-06-2 | |
| Record name | 1-Fluoro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=569-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Fluoroanthraquinone and Analogues
Established Fluorination Protocols for Anthraquinone (B42736) Core
Traditional methods for introducing fluorine onto the anthraquinone nucleus have been pivotal in providing access to fluoroanthraquinone derivatives. These protocols, while effective, often require harsh conditions and may lack regioselectivity.
The Balz-Schiemann reaction is a cornerstone in aromatic fluorination, converting primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate (B81430) intermediate. This reaction has been a traditional route for the synthesis of 1-fluoroanthraquinone from 1-aminoanthraquinone (B167232). The process involves diazotization of the amino group, typically with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of a tetrafluoroborate source (like HBF₄ or NaBF₄) to precipitate the diazonium tetrafluoroborate salt. Subsequent thermal decomposition of this isolated salt yields the desired aryl fluoride (B91410), along with nitrogen gas and boron trifluoride.
A significant challenge in applying this reaction to certain anthraquinone derivatives is the water solubility of the diazonium tetrafluoroborate intermediate, which can lead to low yields. For instance, 1,8-diazonium-9,10-anthraquinone fluoroborate is highly soluble in water, historically hindering the synthesis of 1,8-difluoro-9,10-anthraquinone via this route.
Recent research has introduced modifications to improve the efficiency of the Balz-Schiemann reaction for fluoroanthraquinone synthesis. One improved method involves using isopropanol (B130326) to precipitate water-soluble diazonium fluoroborate salts, which can then be isolated and thermally decomposed to yield the fluoroanthraquinone derivative with higher purity and yield. This approach avoids the need for corrosive reagents and complex purification steps like column chromatography.
Table 1: Synthesis of Fluoro-Substituted Anthraquinones via Modified Balz-Schiemann Reaction
Data sourced from Al-Kaysi, R. O. (2016). Advances in Chemistry.
Halogen exchange (HALEX) reactions provide another pathway to fluorinated anthraquinones, typically by substituting a chlorine or bromine atom with fluorine. The Swarts reaction is a classic example, employing metallic fluorides to replace other halogens. In the context of anthraquinones, Cl-F exchange has been used, for example, in the synthesis of 1,8-difluoro-9,10-anthraquinone from its dichloro precursor.
This method can be challenging, often requiring high temperatures and yielding a mixture of products. For instance, the dry mixed thermal Cl-F exchange between 1,8-dichloro-9,10-anthraquinone and a fluoride source like CsF/NaF can result in a sublimed mixture containing the desired difluoro product, the monofluorinated intermediate (1-chloro-8-fluoro-9,10-anthraquinone), and unreacted starting material. Separating these components can be impractical and reagent-intensive. The Finkelstein reaction, which is used to prepare alkyl iodides, operates on a similar principle of halogen exchange driven by precipitation of the resulting salt. While direct application for fluorination is less common, the underlying principles of equilibrium-shifting are relevant to all halogen exchange processes.
Emerging Synthetic Strategies for Selective Fluorination
To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing more efficient, selective, and milder fluorination techniques.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, and their application to fluorination is a significant area of research. These methods offer a route to fluorinate aryl triflates or halides under relatively mild conditions. A key breakthrough has been the development of specialized ligands that facilitate the difficult C–F reductive elimination step from the palladium center.
For instance, a palladium catalyst system using a highly fluorinated biaryl monophosphine ligand (AlPhos) has been shown to effectively catalyze the fluorination of activated (hetero)aryl triflates at room temperature. Notably, a redox-active anthraquinone derivative was successfully fluorinated using this method, demonstrating its applicability to this class of compounds. These catalytic cycles often proceed through a Pd(II)/Pd(IV) mechanism, where an electrophilic fluorine source oxidizes the palladium complex to a high-valent state, from which C-F bond formation is more facile. Density Functional Theory (DFT) studies have been instrumental in understanding the mechanisms and selectivity of these palladium-catalyzed C-H functionalization reactions.
Table 2: Palladium-Catalyzed Fluorination of an Anthraquinone Substrate
Finding based on Sather, A. C., et al. (2015). Journal of the American Chemical Society.
An alternative to direct fluorination of a pre-formed anthraquinone core is to construct the tricyclic system from smaller, already fluorinated building blocks. This approach can provide unambiguous access to specific isomers that may be difficult to obtain through direct substitution reactions.
A primary example of this strategy is the Friedel–Crafts acylation. In this method, a fluorinated phthalic anhydride (B1165640) is reacted with a suitable aromatic partner, such as hydroquinone, in the presence of a Lewis acid catalyst. This reaction directly assembles the fluorinated anthraquinone skeleton. This route is particularly valuable for synthesizing polyfluorinated anthraquinones, where direct, regioselective fluorination would be exceptionally challenging.
A novel and environmentally friendly approach to fluorination involves the use of piezoelectric materials under mechanochemical conditions. Piezoelectric materials can convert mechanical energy, such as that generated in a ball mill, into electrical potential. This electrical charge can then act as a redox catalyst to drive chemical reactions.
This method has been successfully applied to the fluorination of aryldiazonium salts, presenting a green alternative to the traditional Balz-Schiemann reaction. In a typical setup, an anthraquinone-diazonium salt is milled with a piezoelectric material, such as tetragonal barium titanate (BaTiO₃), and an electrophilic fluorine source like Selectfluor. The mechanical force induces a polarization field in the piezoelectric material, which facilitates a radical-pathway reaction where Selectfluor acts as both the fluorine source and a reductant. This technique avoids high temperatures and toxic solvents, and the piezoelectric catalyst can often be recovered and reused.
Synthesis of this compound Derivatives and Congeners
The creation of derivatives and congeners of this compound involves sophisticated strategies that allow for the introduction of multiple fluorine atoms or the selective functionalization of the aromatic system. These methods are crucial for tuning the molecule's properties for specific applications.
The synthesis of anthraquinones bearing more than one fluorine atom often requires robust methods capable of overcoming the challenges associated with fluorination chemistry. Two prominent strategies include halogen exchange (Halex) reactions and the Balz-Schiemann reaction.
Halogen Exchange (Halex) Reactions: This method involves the substitution of other halogens, typically chlorine, with fluorine. The reaction of 1,8-dichloroanthraquinone (B31358) with cesium fluoride (CsF) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) has been shown to produce 1,8-difluoroanthraquinone in improved yields. acs.org Another approach is a dry mixed thermal Cl-F exchange, where a precursor such as 1,8-dichloro-9,10-anthraquinone is heated with a mixture of cesium fluoride and sodium fluoride (CsF/NaF) to yield the polyfluorinated product. researchgate.net The success of these reactions is highly dependent on anhydrous conditions, as the presence of water can significantly hinder the exchange process. researchgate.net
Balz-Schiemann Reaction: A valuable alternative for synthesizing polyfluorinated anthraquinones is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. researchgate.net This method has been successfully applied to produce 1,8-difluoro-9,10-anthraquinone. The process begins with the corresponding diaminoanthraquinone, which is converted into a diazonium salt. A key improvement to this procedure involves using isopropanol to precipitate the water-soluble diazonium fluoroborate salt, which can be challenging to isolate otherwise due to its solubility. researchgate.net This precipitation step allows for the isolation of the salt, which is then thermally decomposed to yield the pure fluoroanthraquinone derivative. researchgate.netresearchgate.net This approach is considered a greener alternative to halogen exchange as it avoids the use of corrosive reagents and extensive workup procedures. researchgate.net
| Method | Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Halogen Exchange | 1,8-Dichloroanthraquinone | CsF in anhydrous DMSO | 1,8-Difluoroanthraquinone | acs.org |
| Dry Thermal Halogen Exchange | 1,8-Dichloro-9,10-anthraquinone | Dry mix with CsF/NaF, heat | 1,8-Difluoro-9,10-anthraquinone | researchgate.net |
| Balz-Schiemann Reaction | 1,8-Diamino-9,10-anthraquinone | 1. HBF₄/NaNO₂ 2. Isopropanol precipitation 3. Thermal decomposition | 1,8-Difluoro-9,10-anthraquinone | researchgate.netresearchgate.net |
Achieving chemo- and regioselectivity is paramount when synthesizing specifically substituted fluoroanthraquinones. This control allows for the precise placement of functional groups, which dictates the final properties of the molecule.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in fluoroanthraquinones is an excellent leaving group for nucleophilic aromatic substitution (SNAr), a property that is exploited for regioselective synthesis. researchgate.net For instance, the reaction of 1,4-difluoroanthraquinone (B1351278) with alkylamines can be controlled to produce either mono- or di-substituted products. nih.gov By stirring the reactants at ambient temperature, monosubstitution occurs, yielding 1-fluoro-4-alkylamino-anthraquinones. nih.gov Increasing the temperature to 110 °C facilitates the second substitution, leading to the formation of symmetrical 1,4-bis-alkylamino-anthraquinones. nih.gov This demonstrates excellent chemo- and regioselectivity based on reaction conditions. Similarly, nucleophilic displacement on 1,8-difluoroanthraquinone with various alkoxides serves as an efficient route to 1,8-disubstituted alkoxy derivatives. acs.org
Electrophilic Substitution (Nitration): Electrophilic substitution, such as nitration, on a fluoroanthraquinone core is regioselectively governed by the directing effects of the existing fluorine atoms and the quinone carbonyls. When this compound is treated with sulfuric acid and sodium nitrate (B79036) at 0°C, a specific mononitrated product is formed. cdnsciencepub.com The resulting 1-fluoro-x-nitro-anthraquinone is distinct from 1-fluoro-4-nitro-anthraquinone prepared via the Balz-Schiemann decomposition of 1-diazonium fluoroborate-4-nitro-anthraquinone, indicating a high degree of regioselectivity in the nitration reaction. cdnsciencepub.com This selectivity allows for the synthesis of specific isomers that can serve as precursors for other functionalized anthraquinones.
Transition-Metal-Catalyzed Cross-Coupling: Modern synthetic methods, including transition-metal-catalyzed reactions, provide powerful tools for the regioselective functionalization of anthraquinones. researchgate.net While often applied to iodo- or bromoanthraquinones, these strategies can be extended to fluorinated systems. For example, the Sonogashira reaction has been used to synthesize novel dichroic anthraquinone dyes, demonstrating precise control over substituent placement. researchgate.net Palladium-catalyzed acylation reactions have also emerged as a direct approach to building functionalized anthraquinones. thieme.de These methods offer a pathway to creating complex substituted fluoroanthraquinones by selectively forming new carbon-carbon bonds at specific positions on the aromatic core.
| Reaction Type | Starting Material | Reagents/Conditions | Product(s) | Selectivity Note | Reference |
|---|---|---|---|---|---|
| SNAr | 1,4-Difluoroanthraquinone | Alkylamine, DMSO, ambient temp. | 1-Fluoro-4-alkylamino-anthraquinone | Monosubstitution at C4 | nih.gov |
| SNAr | 1,4-Difluoroanthraquinone | Alkylamine, DMSO, 110 °C | 1,4-Bis-alkylamino-anthraquinone | Disubstitution at C1 and C4 | nih.gov |
| SNAr | 1,8-Difluoroanthraquinone | Alkoxides | 1,8-Dialkoxyanthraquinone | Disubstitution at C1 and C8 | acs.org |
| Nitration | This compound | H₂SO₄, NaNO₃, 0 °C | 1-Fluoro-x-nitro-anthraquinone | Regioselective nitration at a specific position | cdnsciencepub.com |
| Balz-Schiemann | 1-Amino-4-nitro-anthraquinone | 1. Nitrosylsulfuric acid 2. HBF₄ 3. Thermal decomposition | 1-Fluoro-4-nitro-anthraquinone | Forms the 4-nitro isomer specifically | cdnsciencepub.com |
Chemical Reactivity and Mechanistic Investigations of 1 Fluoroanthraquinone
Reaction Pathways and Transformation Studies
1-Fluoroanthraquinone is a substrate amenable to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile displaces the fluoride (B91410) ion on the aromatic ring. pharmdguru.com This reactivity is fundamental to the functionalization of the anthraquinone (B42736) core. The SNAr reaction is generally a two-step process involving the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. masterorganicchemistry.com The rate of these reactions is dependent on the concentrations of both the substrate and the nucleophile, characteristic of a bimolecular process (SN2). libretexts.org
The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com In the case of this compound, the carbonyl groups of the quinone system serve this purpose. The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions at aliphatic carbons. masterorganicchemistry.com This is because the rate-determining step is the formation of the intermediate, not the breaking of the carbon-halogen bond. masterorganicchemistry.com
The reaction of this compound with various nucleophiles allows for the synthesis of a diverse range of derivatives. For instance, reactions with alkoxides lead to the formation of alkoxy-substituted anthraquinones. acs.org Similarly, reactions with amines can be used to introduce amino functionalities. amu.edu.pl These substitution reactions are crucial for synthesizing more complex anthraquinone derivatives, which have applications as dyes and electrochemically-switched systems. acs.orgvdoc.pub For example, the reaction of 1,8-difluoroanthraquinone, a related compound, with alkoxide nucleophiles derived from crown ethers has been used to create ionophores with enhanced cation-binding properties upon electrochemical reduction. acs.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoroanthraquinones
| Reactant | Nucleophile | Product | Reference |
|---|---|---|---|
| This compound | Methoxide Ion | 1-Methoxyanthraquinone | vaia.com |
| 1,8-Difluoroanthraquinone | Various Alkoxides | 1,8-Dialkoxyanthraquinones | acs.org |
| 1,8-Difluoroanthracene | Potassium Organophosphido Salt | Diphosphine-substituted anthracene (B1667546) | researchgate.net |
Electrophilic aromatic substitution (EAS) on the anthraquinone nucleus is generally more difficult than on benzene (B151609) due to the deactivating effect of the two carbonyl groups. testbook.com The reaction involves an electrophile attacking the electron-rich aromatic ring, forming a positively charged intermediate (arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. unacademy.com
The nitration of this compound involves the introduction of a nitro group (–NO₂) onto the aromatic ring. The fluorine atom is an ortho-, para-directing deactivator, while the carbonyl groups are meta-directing deactivators. The substitution pattern is therefore a result of the interplay between these directing effects. When this compound undergoes nitration, a mixture of dinitro isomers is typically formed. The synthesis of pure 1,8-dinitroanthraquinone (B85473) often requires separation from other isomers, such as the 1,5-dinitro derivative, which can be achieved by selective precipitation from solvents like 1-chloronaphthalene (B1664548) or sulpholane at specific temperatures. google.com
The synthesis of fluoro-substituted anthraquinones can also be achieved through methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. researchgate.netresearchgate.net For example, 1,8-difluoro-9,10-anthraquinone has been synthesized from 1,8-diamino-9,10-anthraquinone via its diazonium fluoroborate salt, which can be precipitated using isopropanol (B130326) to improve yields. researchgate.net
Table 2: Isomer Separation in Dinitroanthraquinone Synthesis
| Starting Mixture | Solvent | Process | Result | Reference |
|---|---|---|---|---|
| 1,5- and 1,8-dinitroanthraquinone | 1-Chloronaphthalene | Cool to 180°C, filter | 1,5-isomer remains in filtrate, 1,8-isomer precipitates | google.com |
| 1,5- and 1,8-dinitroanthraquinone | Sulpholane | Cool to 40°C, filter | 1,8-isomer precipitates | google.com |
Reduction and Redox Chemistry of this compound Derivatives
The electrochemistry of anthraquinones is characterized by two successive one-electron reduction steps, forming a radical anion (semiquinone) and then a dianion. nih.gov These redox processes can be coupled to other chemical equilibria, such as cation binding. acs.org The reduction potentials are influenced by substituents on the anthraquinone ring system.
For this compound derivatives, such as those containing alkoxy and crown ether functionalities, the reduction to the mono- and dianions can significantly enhance their ability to bind cations like Na⁺. acs.org This phenomenon, known as redox-switched binding, occurs because the increased negative charge on the reduced anthraquinone moiety leads to stronger electrostatic interactions with the cation held by the attached ligand. acs.org
The electrochemical reduction of 9,10-anthraquinone (AQ) has been studied in the presence of various additives. nih.gov Weakly interacting additives like methanol (B129727) cause positive shifts in the reduction waves due to hydrogen bonding with the resulting anions. nih.gov Strongly interacting additives can lead to a single two-electron reduction wave, facilitated by proton transfer. nih.gov This body of research provides a framework for understanding how the solvent environment and additives can modulate the redox behavior of substituted anthraquinones like this compound. Furthermore, electrochemical methods have been developed for the reductive generation of fluoroalkyl radicals from sulfones, which can then participate in reactions like the fluoroalkylation of alkenes. rsc.org
Reaction Kinetics and Mechanistic Elucidation Studies
While direct studies on the proton transfer of this compound are not prevalent, extensive research on its hydroxylated derivatives, such as 1-hydroxyanthraquinone (B86950) (1-HAQ), provides significant mechanistic insight. nih.govaip.orgnih.gov These hydroxy derivatives are often products of the nucleophilic substitution of this compound.
1-HAQ is known to undergo an extremely fast excited-state intramolecular proton transfer (ESIPT) upon photoexcitation. nih.govaip.orgresearchgate.net In this process, a proton moves from the hydroxyl group to the adjacent carbonyl oxygen. aip.org The timescale for this transfer has been determined to be as fast as 32 femtoseconds. aip.org This rapid, often barrierless, process provides an efficient non-radiative decay pathway, which can enhance the photostability of the molecule by preventing degradation-promoting electron transfer. nih.govaaup.edu The ESIPT reaction is often identified by a large Stokes shift in the fluorescence spectrum. nih.gov
Computational studies have shown that for 1-HAQ, the proton transfer is an exothermic process in the excited state, leading to emission primarily from the proton-transferred tautomer structure. nih.gov The ground state of the keto form is stabilized by an intramolecular hydrogen bond, and after ESIPT and subsequent decay back to the ground state, a barrierless back-proton transfer reforms the stable initial structure. nih.gov The kinetics of these proton transfer events are influenced by the solvent and the specific substitution pattern on the anthraquinone core. researchgate.netaip.org
Table 3: Kinetic Data for Processes in Anthraquinone Derivatives
| Compound/Process | Kinetic Parameter/Timescale | Method | Reference |
|---|---|---|---|
| 1-Hydroxyanthraquinone | ~32 fs | Femtosecond transient absorption spectroscopy | aip.org |
| 1-Hydroxyanthraquinone | < 120 fs | Fluorescence up-conversion | researchgate.net |
| Alizarin (B75676) (1,2-dihydroxyanthraquinone) | 110 fs | Femtosecond stimulated Raman spectroscopy | aip.org |
Rearrangement reactions provide a pathway to functionalize the anthraquinone skeleton in ways not accessible through direct substitution. While specific studies on the rearrangement of this compound itself are limited, related systems demonstrate the potential for such transformations. The Claisen rearrangement, a aaup.eduaaup.edu-sigmatropic shift, is a well-known method for C-functionalization of anthraquinones. colab.ws This reaction has been studied for allyloxyanthraquinones, where a 1-allyloxy group rearranges readily, while a 2-allyloxy group is resistant to rearrangement. cdnsciencepub.com
A related transformation is the aza-Claisen rearrangement, which has been demonstrated for 1-(N-allylamino)anthraquinones. This reaction, mediated by zinc powder in an ionic liquid, leads to the formation of 1-amino-2-(prop-2'-enyl)anthraquinones. nih.gov This indicates that N- and O-allyl derivatives, which could potentially be synthesized from this compound, are viable substrates for sigmatropic rearrangements.
Furthermore, migration of alkyl groups can occur under the conditions of Friedel–Crafts reactions used to synthesize substituted anthraquinones. For example, the acylation of 1,4-diisopropylbenzene (B50396) followed by cyclization leads to the formation of 1,3-diisopropylanthraquinone, indicating that an isopropyl group has migrated. royalsocietypublishing.org These studies highlight that rearrangement processes are an important consideration in the synthesis and reactivity of substituted anthraquinone systems.
Advanced Spectroscopic Characterization in 1 Fluoroanthraquinone Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
High-resolution NMR spectroscopy is a cornerstone analytical tool for providing detailed information about the molecular structure of 1-Fluoroanthraquinone in solution. nih.gov It allows for the precise determination of chemical shifts, coupling constants, and multiplet patterns, which are essential for assigning the positions of hydrogen, carbon, and fluorine atoms within the molecule. nih.gov
Multi-Dimensional NMR Techniques (e.g., 2D NMR)
While one-dimensional (1D) NMR provides fundamental data, complex molecules like this compound often exhibit overlapping signals that can be difficult to interpret. nih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to overcome these limitations by spreading the signals across two dimensions, thereby enhancing resolution and providing clear correlation data. nih.govlibretexts.orgeuropeanpharmaceuticalreview.com
COSY experiments establish correlations between protons that are coupled to each other, typically over two or three bonds. This is crucial for identifying neighboring protons in the aromatic rings of the this compound molecule.
HSQC provides direct one-bond correlations between protons and the carbon atoms to which they are attached. libretexts.org This technique is instrumental in assigning the signals of the protonated carbons in the molecule.
HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. libretexts.org This is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbons and the carbon atom bonded to the fluorine, by observing their correlations with nearby protons.
Through the combined application of these 2D NMR methods, a complete and unambiguous assignment of all proton and carbon signals in the this compound structure can be achieved.
Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | ~162.5 (d, ¹JCF = 255 Hz) |
| C2 | ~7.5 (dd) | ~122.0 (d, ²JCF = 20 Hz) |
| C3 | ~7.8 (ddd) | ~135.0 (d, ³JCF = 5 Hz) |
| C4 | ~7.9 (dd) | ~127.0 (d, ⁴JCF = 2 Hz) |
| C4a | - | ~133.5 |
| C5 | ~8.2 (dd) | ~127.5 |
| C6 | ~7.8 (td) | ~134.5 |
| C7 | ~7.8 (td) | ~134.0 |
| C8 | ~8.2 (dd) | ~127.2 |
| C8a | - | ~134.2 |
| C9 | - | ~182.0 |
| C9a | - | ~133.0 |
| C10 | - | ~182.5 |
| C10a | - | ~134.8 |
d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, td = triplet of doublets. J-coupling values are approximate.
Fluorine-19 NMR Spectroscopy for Chemical Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorine-containing compounds like this compound. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.orgbiophysics.org A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment. wikipedia.orgicpms.cz This sensitivity allows for the precise characterization of the fluorine atom's position within the molecule.
In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring in this specific quinone system. Furthermore, this fluorine signal will exhibit coupling to adjacent protons (³JHF) and carbons (JCF), providing further structural confirmation. wikipedia.org For instance, coupling to the proton at the C2 position would split the ¹⁹F signal into a doublet of doublets (taking into account a smaller four-bond coupling to the proton at C8). The chemical shift for this compound adsorbed on silica (B1680970) has been reported. acs.org
Mass Spectrometry (MS) in Mechanistic and Purity Studies
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. dp.techlibretexts.org It is used to determine the molecular weight of this compound, assess its purity, and gain structural information through the analysis of fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.combioanalysis-zone.com This high precision allows for the unambiguous determination of the elemental formula of a compound. researchgate.netmeasurlabs.com For this compound (C₁₄H₇FO₂), HRMS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition. bioanalysis-zone.com This capability is crucial for confirming the identity of the synthesized compound and ensuring its elemental integrity.
| Technique | Information Obtained | Application to this compound |
| HRMS | Exact mass and elemental formula | Confirms the molecular formula C₁₄H₇FO₂ with high accuracy. |
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.orglibretexts.org The pattern of these fragments is predictable and characteristic of the molecule's structure. libretexts.orgsavemyexams.com Analyzing the fragmentation pattern of this compound provides a "fingerprint" that can be used to confirm its structure.
The fragmentation of anthraquinone (B42736) derivatives typically involves the loss of carbonyl (CO) groups. For this compound, one would expect to see characteristic fragmentation pathways:
Initial Ionization: Formation of the molecular ion [C₁₄H₇FO₂]⁺•.
Loss of CO: A common fragmentation step for quinones is the sequential loss of two carbon monoxide molecules, leading to fragments such as [C₁₃H₇FO]⁺• and [C₁₂H₇F]⁺•.
Other Fragments: Cleavage of the fluorinated ring can also occur, leading to other characteristic fragment ions.
By comparing the observed m/z values of these fragments to the expected masses, the structure of this compound can be confidently verified. raco.catdocbrown.info
UV-Vis and Fluorescence Spectroscopy for Electronic Structure and Photochemistry
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules by measuring the absorption and emission of light. utc.edudrawellanalytical.com These techniques provide insights into the electronic transitions within this compound and are fundamental to understanding its photochemical behavior. dp.techbioanalysis-zone.com
UV-Vis Spectroscopy measures the wavelengths of light that a molecule absorbs. biocompare.com The absorption spectrum of this compound is characterized by distinct bands corresponding to different electronic transitions (e.g., π → π* and n → π* transitions) within the aromatic and quinone systems. The positions (λmax) and intensities of these absorption bands are sensitive to the molecular structure and its environment.
Fluorescence Spectroscopy measures the light emitted by a molecule after it has absorbed light and been promoted to an excited electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the energy levels of the excited states and the pathways for de-excitation. utc.edu Studying the fluorescence of this compound, including its quantum yield, can shed light on its potential applications in areas like photocatalysis or as a fluorescent probe. nih.gov The photochemistry of quinones is an area of intensive study, as these compounds can undergo various transformations upon irradiation. msu.edumdpi.com
A representative table of spectroscopic data is presented below.
| Technique | Parameter | Typical Value Range for Fluoroanthraquinones |
| UV-Vis Spectroscopy | λmax (Absorption) | ~250-280 nm (π→π), ~330-380 nm (n→π) |
| Fluorescence Spectroscopy | λem (Emission) | Dependent on excitation wavelength and solvent, often in the 400-550 nm range. |
The combination of these advanced spectroscopic methods provides a powerful and comprehensive toolkit for the detailed characterization of this compound, ensuring its structural integrity and providing a deep understanding of its chemical and physical properties.
Computational and Theoretical Chemistry of 1 Fluoroanthraquinone
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. uni-muenchen.dearxiv.orgresearchgate.net It is a widely used approach due to its balance of accuracy and computational cost. uchicago.edu DFT calculations can predict various molecular properties, including geometric parameters (bond lengths and angles), spectroscopic data, and electronic characteristics. als-journal.com
Prediction of Spectroscopic Parameters
DFT calculations are instrumental in predicting the spectroscopic properties of molecules like 1-fluoroanthraquinone. By calculating the optimized molecular geometry and vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. scirp.org For instance, in a study on an imidazole (B134444) derivative, theoretical vibrational frequencies calculated using the B3LYP/cc-pVDZ basis set were compared with experimental Fourier-transform infrared (FTIR) data. nih.gov Similarly, for amitriptyline, quantum computations using DFT were employed to evaluate H-NMR and 13C-NMR shifts, which were then compared with experimental spectra. als-journal.com
Time-dependent DFT (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). scirp.org This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. scirp.org The calculated UV-Vis spectra can then be compared with experimental data to validate the computational model.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally indicates higher reactivity.
The energies and shapes of the HOMO and LUMO can be used to predict the most likely sites for electrophilic and nucleophilic attack. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. pku.edu.cn For anthraquinone (B42736) and its derivatives, DFT calculations have been used to analyze the HOMO and LUMO, revealing how substituents can influence their energies and distributions. researchgate.net
Table 1: Frontier Molecular Orbital Energies of Anthraquinone Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Anthraquinone | -7.50 | -2.80 | 4.70 |
| This compound | -7.65 | -2.95 | 4.70 |
| 1,8-Dihydroxyanthraquinone | -6.80 | -2.50 | 4.30 |
Note: The values in this table are illustrative and based on typical trends observed in computational studies of anthraquinone derivatives. Actual values may vary depending on the specific computational methods and basis sets used.
Molecular Dynamics (MD) Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netuiuc.edu These simulations provide detailed information about the conformational changes and flexibility of molecules, which are crucial for understanding their function. mdpi.com
For a relatively rigid molecule like this compound, MD simulations can be used to explore its vibrational motions and interactions with its environment, such as a solvent or a biological macromolecule. The simulations can reveal how the molecule's conformation might change upon binding to a target protein, providing insights into the binding mechanism. nih.gov By running simulations under different conditions (e.g., temperature, pressure), researchers can study the stability of different conformations and the transitions between them. uiuc.edu
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states. numberanalytics.com The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. numberanalytics.com
For reactions involving this compound, such as nucleophilic aromatic substitution, DFT calculations can be used to model the reaction pathway. Methods like the nudged elastic band (NEB) or quadratic synchronous transit (QST) can be employed to locate the transition state structure. numberanalytics.comarxiv.org Once the transition state is found, its structure and energy can be analyzed to understand the factors that influence the reaction's feasibility and rate. ufl.edu Intrinsic reaction coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. researchgate.net
Structure-Reactivity Relationship (SAR) Prediction
Structure-Reactivity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its reactivity. Computational methods are widely used to establish quantitative structure-activity relationships (QSAR). For fluoroanthraquinones, DFT calculations can provide a range of descriptors, such as orbital energies, atomic charges, and electrostatic potentials, that can be correlated with experimental reactivity data. bendola.com
For example, the reactivity of different positions on the anthraquinone ring towards nucleophilic attack can be predicted by analyzing the distribution of the LUMO and the calculated partial atomic charges. ut.ee Studies on similar compounds, like 1,8-dihydroxyanthraquinone, have shown that the degree and type of substitution on the anthraquinone core significantly affect their biological activity, which is a reflection of their reactivity. researchgate.net
In Silico Design of Novel Fluoroanthraquinone-Based Molecules
The insights gained from computational studies can be used for the in silico design of new molecules with desired properties. nih.gov By modifying the structure of this compound and computationally evaluating the properties of the new derivatives, it is possible to screen for candidates with improved characteristics, such as enhanced reactivity for a specific application or better binding affinity to a biological target.
This process often involves a cycle of designing a new molecule, performing DFT calculations to predict its properties (e.g., HOMO-LUMO gap, reactivity indices), and then using this information to refine the design. nih.gov For instance, if the goal is to design a more potent inhibitor, molecular docking simulations can be used to predict the binding affinity of the designed molecules to the target protein. als-journal.com This computational pre-screening can significantly reduce the time and cost of experimental synthesis and testing.
Research Applications and Functional Materials Development
1-Fluoroanthraquinone in Advanced Organic Materials Science
The rigid, planar structure of anthraquinone (B42736) combined with the high electronegativity of the fluorine atom endows this compound with characteristics suitable for the creation of novel functional materials. Researchers are leveraging these properties to design materials with tailored optical, electronic, and mechanical responses.
This compound serves as a valuable building block, or monomer, for the synthesis of advanced porous organic polymers (POPs) and high-performance dyes. The anthraquinone unit provides a robust, conjugated core, while the fluorine atom offers a reactive site and a means to tune the material's final properties.
In the synthesis of POPs, halogenated anthraquinones, such as bromoanthraquinones, are used in various coupling reactions to construct extended, porous networks. arabjchem.org Similarly, the carbon-fluorine bond in this compound can be a site for nucleophilic aromatic substitution (SNAr) reactions, allowing it to be incorporated into polymer chains. The inclusion of the electronegative fluorine atom can enhance the polymer's thermal stability and modify its electronic characteristics, which is particularly relevant for applications in gas storage, separation, and catalysis.
In the field of dyes, the anthraquinone core is the basis for a large class of synthetic colorants known for their brilliant shades and exceptional lightfastness. wikipedia.org The color of anthraquinone dyes is determined by electron-donating substituents, such as hydroxyl or amino groups, at specific positions on the aromatic core. wikipedia.org The synthesis of these dyes often starts with a functionalized anthraquinone, such as an anthraquinone sulfonic acid, which is then modified. wikipedia.org this compound can act as a key intermediate in these synthetic pathways. The fluorine atom can be substituted by nucleophiles to introduce the necessary auxochromic groups that impart color. Alternatively, the fluorine atom itself can serve to modulate the electronic properties of the dye molecule, influencing its absorption spectrum and fastness properties.
Table 1: Role of this compound in Polymer and Dye Synthesis
| Feature | Role in Polymers (POPs) | Role in Dyes |
|---|---|---|
| Anthraquinone Core | Provides a rigid, conjugated structural unit for the polymer backbone. | Forms the fundamental chromophore structure. |
| Fluorine Atom | Acts as a reactive site for polymerization reactions (e.g., SNAr). | Can be a leaving group for introducing auxochromes or can fine-tune the dye's electronic properties. |
| Resulting Properties | Enhanced thermal stability, tailored electronic properties, and defined porosity. | High lightfastness, specific color profiles, and good chemical stability. |
Photomechanical materials are a class of smart materials that can convert light energy directly into mechanical work, such as bending, twisting, or expanding. unt.edu This phenomenon in molecular crystals is often driven by photochemical reactions that cause significant changes in molecular shape and crystal packing. unt.edunih.gov Research has shown that anthracene (B1667546) derivatives are promising candidates for these materials, undergoing photochemical reactions like [4+4] cycloadditions that trigger macroscopic motion. researchgate.netrsc.org
A notable study demonstrated that the solid-state photochemical reaction of 9,10-dinitroanthracene (B1595615) to form anthraquinone generates considerable mechanical strain, causing crystals to bend and unfold upon irradiation. nih.govacs.org This finding establishes a direct link between the anthraquinone scaffold and photomechanical effects. While specific research on this compound in this context is not widely documented, its structural similarity to these photo-active compounds makes it a molecule of interest. The introduction of a fluorine atom could influence the crystal packing arrangement and the kinetics of the solid-state photochemical reaction, potentially offering a way to tune the speed, force, and nature of the photomechanical response.
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin films of organic molecules that emit light when an electric current is applied. oled.com The performance of an OLED is critically dependent on the chemical structure and electronic properties of the organic materials used in its various layers, such as the emissive layer (EML) and electron transport layer (ETL). oled.comyoutube.comyoutube.com The color of the emitted light is determined by the specific organic compounds in the emissive layer. youtube.comossila.com
The development of new materials for OLEDs is a dynamic area of research. While specific anthraquinone derivatives are not yet mainstream materials in commercial OLEDs, their rigid, conjugated structure is a common feature in many organic semiconductors. The electron-withdrawing nature of the two carbonyl groups on the anthraquinone core suggests that its derivatives could be suitable for electron-transporting roles. The addition of a highly electronegative fluorine atom in this compound would further enhance its electron-accepting character. This property could make it a candidate for investigation in ETLs, which facilitate the movement of electrons toward the emissive layer. oled.com Further functionalization of the this compound scaffold could also lead to the development of novel emitters, where the fluorine atom helps to tune the material's HOMO/LUMO energy levels and, consequently, the color and efficiency of light emission.
Catalytic Roles of this compound and Derivatives
In recent years, there has been a significant shift towards sustainable chemistry, with a focus on developing metal-free organic photocatalysts. Anthraquinones have emerged as a versatile class of compounds in this field, capable of catalyzing a range of organic transformations using visible light as an energy source. nih.govnih.gov
Anthraquinones (AQs) function as redox-active electron transfer mediators and photochemically active organic photosensitizers. nih.govnih.gov Upon absorption of light, they are promoted to an excited state, becoming potent oxidants or reductants. This allows them to initiate chemical reactions via single-electron transfer (SET) or hydrogen-atom transfer (HAT) pathways. Their utility spans a variety of applications, including the synthesis of hydrogen peroxide, the degradation of pollutants, and the selective oxidation of organic substrates. nih.gov
The catalytic performance of anthraquinones can be tuned by adding substituents to the aromatic core. These substituents can alter the molecule's absorption spectrum, redox potentials, and stability. nih.gov For example, water-soluble derivatives like sodium anthraquinone sulfonate (SAS) have been effectively used as homogeneous photocatalysts to drive enzymatic halogenation and hydroxylation reactions by generating hydrogen peroxide in situ. tudelft.nlacs.org
As a substituted derivative, this compound fits within this catalytic paradigm. The electron-withdrawing fluorine atom is expected to modify the electronic properties of the anthraquinone system, influencing its HOMO-LUMO gap and redox potentials. This tuning can affect the efficiency and selectivity of the photocatalytic process. By acting as a metal-free photocatalyst, this compound and similar derivatives offer a more sustainable and cost-effective alternative to traditional heavy-metal-based catalysts.
Understanding the reaction mechanism is crucial for optimizing existing photocatalytic systems and designing new ones. nih.govresearchgate.net The photocatalytic cycle of an anthraquinone derivative generally begins with the absorption of a photon, which promotes the molecule to a singlet excited state (S1), followed by rapid intersystem crossing to a more stable triplet excited state (T1).
This excited triplet state is the primary photo-active species and can engage with substrates in several ways:
Energy Transfer: The excited anthraquinone can transfer its energy to another molecule, sensitizing it to react.
Hydrogen Abstraction: As a triplet state with radical character, it can abstract a hydrogen atom from a suitable donor, initiating a radical chain reaction.
Electron Transfer: The excited anthraquinone can act as either an electron acceptor or donor. In many organic transformations, it functions as an electron acceptor, generating a radical anion. researchgate.net This radical anion can then participate in a photoredox cycle.
For a derivative like this compound, the fundamental mechanistic pathways remain the same. However, the fluorine atom's strong inductive effect would make the molecule more electron-deficient. This would likely increase the reduction potential of its excited state, making it a stronger photo-oxidant compared to unsubstituted anthraquinone. Mechanistic studies would involve techniques like emission quenching, cyclic voltammetry, and transient absorption spectroscopy to probe the excited-state properties and identify the key reactive intermediates in the catalytic cycle. nih.gov
Table 2: Mechanistic Pathways in Anthraquinone Photocatalysis
| Mechanistic Step | Description | Role of this compound |
|---|---|---|
| 1. Photoexcitation | Absorption of a photon (hν) promotes the catalyst to an excited state (AQ*). | Fluorine substituent can modulate the absorption wavelength and excited-state energy. |
| 2. Intersystem Crossing | The initial singlet excited state converts to a longer-lived triplet excited state. | An efficient process typical for quinone systems. |
| 3. Substrate Interaction | The excited catalyst interacts with a substrate (S) or reagent (R). | The increased electron deficiency enhances its ability to accept an electron from a donor substrate. |
| 4. Catalytic Turnover | The catalyst is regenerated to complete the cycle. | The stability of the radical anion and subsequent electron transfer steps are key. |
Precursors for Complex Chemical Synthesis (excluding drug design focus)
This compound serves as a versatile and valuable precursor in complex chemical synthesis due to the unique reactivity of its carbon-fluorine bond. The fluorine atom at the 1-position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the adjacent carbonyl group and the extended quinone system. This activation facilitates the displacement of the fluoride (B91410) ion—an excellent leaving group—by a wide range of nucleophiles, enabling the construction of more complex molecular architectures. This reactivity is central to its application as an intermediate in the synthesis of specialized ligands and functional materials such as advanced dyes.
The development of novel ligands is a cornerstone of advancing homogeneous catalysis, as the ligand structure critically dictates the catalytic activity, selectivity, and stability of the metal complex. While direct, documented examples of catalysts derived specifically from this compound are not widespread in prominent literature, its chemical properties make it a plausible candidate for creating specialized phosphine (B1218219) ligands.
Phosphine ligands are among the most important classes of ligands in organometallic chemistry, valued for the ease with which their steric and electronic properties can be tuned. A hypothetical, yet chemically sound, route to an anthraquinone-based phosphine ligand involves the nucleophilic substitution of the fluoride in this compound with a phosphide (B1233454) nucleophile, such as lithium diphenylphosphide (LiPPh₂). This nucleophile can be readily generated by the deprotonation of diphenylphosphine (B32561) with a strong base like n-butyllithium wikipedia.org.
The reaction would proceed via the SNAr mechanism, where the diphenylphosphide anion attacks the C1 carbon of the anthraquinone ring, leading to the displacement of the fluoride ion and the formation of a new carbon-phosphorus bond. The resulting product, 1-(diphenylphosphino)anthraquinone, would be a novel P,O-bidentate ligand. The phosphorus atom and the oxygen atom of the C9 carbonyl group could then chelate to a transition metal center, forming a stable five-membered ring. Such a ligand could find potential applications in cross-coupling reactions, where the electronic properties of the anthraquinone core could influence the catalytic cycle.
Hypothetical Reaction for Ligand Synthesis
| Reactant 1 | Reactant 2 | Proposed Conditions | Product | Potential Application |
| This compound | Lithium Diphenylphosphide | THF, -78°C to RT | 1-(Diphenylphosphino)anthraquinone | P,O-bidentate ligand for catalysis |
A significant and well-documented application of this compound is its role as an intermediate in the multi-step synthesis of high-performance dyes, particularly vat dyes. Vat dyes are prized for their exceptional fastness properties, making them suitable for dyeing cotton and other cellulosic fibers used in demanding applications like workwear and military textiles wikipedia.org. Many complex vat dyes are based on polycyclic aromatic structures derived from the coupling of multiple anthraquinone units.
The key to these syntheses is the initial conversion of this compound into aminoanthraquinone derivatives. 1-Aminoanthraquinone (B167232), a crucial building block, can be synthesized efficiently by the nucleophilic aromatic substitution of this compound with ammonia. The high reactivity of the C-F bond allows this reaction to proceed under relatively mild conditions compared to the corresponding chloro- or bromo-anthraquinones.
Once formed, 1-aminoanthraquinone becomes a versatile intermediate for constructing larger, more complex dye structures. A primary example is its use in the synthesis of anthrimides, which are precursors to carbazole (B46965) vat dyes. In a typical multi-step sequence, 1-aminoanthraquinone can be condensed with a halo-anthraquinone (such as 1-chloroanthraquinone) in a high-boiling solvent with a copper catalyst (an Ullmann condensation). This reaction forms an anthrimide (B1580620), a molecule containing two anthraquinone units linked by an amine bridge. Subsequent treatment of the anthrimide with strong acid or dehydrating agents induces intramolecular cyclization to form the final carbazole dye skeleton.
The use of this compound as the starting point for 1-substituted anthraquinone intermediates offers a reliable pathway to these valuable functional materials.
Representative Nucleophilic Substitution Reactions
| Starting Material | Nucleophile | Typical Conditions | Product Intermediate | Application/Next Step |
| This compound | Ammonia (aq.) | Autoclave, heat | 1-Aminoanthraquinone | Intermediate for dyes |
| This compound | Aniline | K₂CO₃, DMF, heat | 1-(Phenylamino)anthraquinone | Disperse dye |
| This compound | p-Toluidine | Pyridine, heat | 1-(p-Toluidino)anthraquinone | Disperse dye |
Advanced Analytical Methodologies for 1 Fluoroanthraquinone in Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of 1-Fluoroanthraquinone, providing the means to separate the compound from a complex matrix of reactants, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the amount of this compound in a sample. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of anthraquinone (B42736) derivatives due to their generally non-polar nature. wikipedia.orgphenomenex.com
A typical RP-HPLC method for this compound would involve a C18 stationary phase, which consists of silica (B1680970) particles chemically bonded with octadecylsilane. phenomenex.comthermofisher.com The mobile phase is generally a polar mixture, often consisting of an aqueous component (like a phosphate (B84403) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comdergipark.org.tr The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its relatively non-polar structure, this compound would be retained on the C18 column, and its elution can be controlled by adjusting the ratio of the organic solvent in the mobile phase. wikipedia.org A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. dergipark.org.tr
Detection is commonly achieved using a UV-Vis detector, as anthraquinones possess a chromophore that absorbs light in the ultraviolet-visible region. scispace.com For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. The peak area of this compound in a sample chromatogram is then compared to this curve to determine its concentration. The precision and accuracy of such methods are typically validated to be high, with relative standard deviation values often below 5%. scispace.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
This table is a representative example and specific conditions may need to be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying volatile byproducts that may be present in research batches of this compound. scioninstruments.com In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each component. shimadzu.com
This technique is highly sensitive and allows for the identification of unknown impurities by comparing their mass spectra to extensive libraries like the NIST library. scioninstruments.com For the analysis of this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be used. The temperature of the GC oven is programmed to increase gradually to facilitate the separation of compounds with a range of volatilities.
GC-MS is instrumental in impurity profiling, as it can detect and identify trace levels of residual solvents, starting materials, and byproducts from the synthetic process. researchgate.netthermofisher.com This is crucial for ensuring the purity of the compound and for understanding the reaction pathways.
Table 2: Representative GC-MS Parameters for this compound Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Program | 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
This table is a representative example and specific conditions may need to be optimized.
Sample Preparation and Derivatization Strategies for Enhanced Analysis
Effective sample preparation is a critical step to ensure accurate and reliable analytical results. For HPLC analysis, a solid sample of this compound is typically dissolved in a solvent that is compatible with the mobile phase, such as acetonitrile or a mixture of the mobile phase components. fda.gov.ph The solution is then filtered through a sub-micron filter (e.g., 0.45 µm or 0.22 µm) to remove any particulate matter that could clog the HPLC column. fda.gov.ph
For GC-MS analysis, the sample is also dissolved in a volatile organic solvent. The concentration is adjusted to be within the linear range of the detector. Depending on the complexity of the sample matrix, additional cleanup steps like solid-phase extraction (SPE) may be employed to remove interfering substances. thermofisher.com
Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties. academicjournals.org For compounds that have poor volatility, thermal stability, or detection characteristics, derivatization can make them more amenable to analysis by GC or can improve their detectability in HPLC. For instance, if an impurity in a this compound sample contains a functional group that is not readily detectable, it could be derivatized with a reagent that introduces a chromophore for UV detection or a fluorophore for fluorescence detection. nih.govnih.gov While this compound itself has good UV absorbance, derivatization could be employed to selectively analyze for trace-level impurities that lack a suitable chromophore.
Quality Control and Impurity Profiling in Research Batches
Quality control of research batches of this compound is essential to ensure the reliability and reproducibility of experimental data. Impurity profiling, which is the identification and quantification of all impurities present in a sample, is a key aspect of quality control. scioninstruments.comshimadzu.com
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for impurity profiling in pharmaceutical substances. thermofisher.com While not always strictly applied in a research context, these principles are good practice. The process typically involves using a combination of analytical techniques, primarily HPLC and GC-MS, to separate and identify impurities. scioninstruments.comshimadzu.com
Potential impurities in a batch of this compound could include:
Starting materials: Unreacted precursors from the synthesis.
Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.
Byproducts: Unwanted compounds formed from side reactions.
Degradation products: Compounds formed by the decomposition of this compound over time or upon exposure to light, heat, or reactive chemicals.
Once potential impurities are identified, their structures can often be elucidated using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis of these impurities is then performed, typically using HPLC with a reference standard for each impurity if available.
Development of Novel Detection Methods
While chromatographic methods are well-established, there is ongoing research into the development of novel detection methods that offer advantages such as higher sensitivity, greater selectivity, lower cost, or portability. For anthraquinone derivatives, electrochemical methods have shown promise as a sensitive and selective alternative to traditional detection techniques. rsc.orgyoutube.com
Electrochemical sensors, for example, can be designed to detect specific analytes based on their oxidation or reduction behavior at an electrode surface. rsc.org A sensor for this compound could be developed by modifying an electrode with a material that selectively interacts with the anthraquinone core. The electrochemical response, such as the current generated at a specific potential, would be proportional to the concentration of this compound. Such sensors could offer rapid, on-site analysis without the need for extensive sample preparation or expensive instrumentation. The development of these novel detection methods could significantly enhance the analytical toolkit available for research involving this compound and its derivatives. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-Anthraquinone |
| This compound |
| Acetonitrile |
| Methanol |
Future Research Trajectories and Collaborative Opportunities
Exploration of Unconventional Synthesis Routes
While classical methods for the synthesis of fluoroanthraquinones exist, future research will likely focus on developing more efficient, sustainable, and unconventional synthetic strategies. Traditional multi-step syntheses often suffer from harsh reaction conditions and the generation of significant chemical waste.
Future efforts could be directed towards:
Greener Alternatives: Developing methods that move away from hazardous reagents. For instance, an alternative to using concentrated sulfuric acid or dry DMSO for Cl-F halogen exchange is the use of isopropanol (B130326) to precipitate water-soluble diazonium fluoroborate salts, which can then be thermally decomposed via the Balz-Schiemann reaction. researchgate.net This method has been shown to improve yields for various fluoro-substituted anthraquinones and presents a more environmentally benign pathway. researchgate.net
One-Pot Reactions: Designing one-pot intramolecular Friedel-Crafts acylation reactions could streamline the synthesis of the anthraquinone (B42736) scaffold. mdpi.com Exploring non-conventional energy sources like microwaves or ultrasound for these reactions may enhance efficiency and reduce reaction times. mdpi.com
Catalytic Methods: Investigating novel catalytic systems for direct C-H fluorination on the anthraquinone core could provide a more atom-economical approach, eliminating the need for pre-functionalized starting materials.
These explorations into unconventional synthesis not only promise to make 1-fluoroanthraquinone and its derivatives more accessible but also align with the growing demand for sustainable chemical manufacturing.
| Synthesis Approach | Potential Advantages | Research Focus |
| Isopropanol-Precipitated Balz-Schiemann | Higher yields, greener alternative to halogen exchange. researchgate.net | Optimization for this compound, scalability. |
| Microwave/Ultrasound-Assisted Cyclization | Reduced reaction times, improved energy efficiency. mdpi.com | Application to fluorinated 3-arylpropionic acid precursors. |
| Direct C-H Fluorination | High atom economy, simplified starting materials. | Development of selective catalysts for the anthraquinone core. |
Advanced Mechanistic Studies on Complex Reactions
The fluorine atom in this compound significantly influences its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. A deep understanding of the mechanisms governing these transformations is crucial for controlling product selectivity and designing efficient synthetic protocols.
Future research should employ a synergistic approach combining experimental kinetics with high-level computational chemistry to:
Elucidate Reaction Pathways: Detailed computational studies, using methods like Density Functional Theory (DFT), can map the potential energy surfaces for reactions involving this compound. nih.govnih.gov This allows for the differentiation between stepwise (forming a Meisenheimer complex) and concerted mechanisms, which remains a topic of interest for SNAr reactions. nih.gov The structure of the nucleophile and substrate can determine whether a reaction is stepwise, concerted, or borderline. nih.gov
Analyze Transition States: Computational tools can characterize the geometries and energies of transition states, providing insight into the factors that control reaction rates and regioselectivity. nih.gov Symmetry analysis of molecular orbitals can also be applied to understand the interactions between the nucleophile and the fluoroanthraquinone substrate during reactions like SNAr. mdpi.com
Probe Reaction Dynamics: Advanced techniques can investigate the role of solvent effects, catalyst interactions, and non-covalent interactions in guiding the reaction outcome. For instance, studies on electrophilic fluorination have used radical probes to rule out single electron transfer pathways in certain mechanisms. nih.gov
These advanced mechanistic studies will provide the fundamental knowledge needed to precisely tailor the functionalization of the this compound scaffold.
Design of Next-Generation Fluoroanthraquinone-Derived Materials
The inherent electronic and photophysical properties of the anthraquinone core, modified by the introduction of fluorine, make this compound an attractive building block for novel functional materials. rsc.orggoogle.com The design of these materials requires a deep understanding of structure-property relationships. mdpi.com
Key areas for future materials design include:
Organic Electronics: By strategically substituting the fluorine atom with various functional groups, the electronic properties of the resulting anthraquinone derivatives can be tuned for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com The goal is to design materials with optimal energy levels (HOMO/LUMO) and intermolecular packing for efficient charge transport. mdpi.com
Sensors and Probes: The anthraquinone scaffold can be functionalized to create fluorescent probes that respond to specific analytes or changes in their environment. nih.govescholarship.org The fluorine atom can serve as a key site for attaching recognition moieties or tuning the photophysical properties of the core fluorophore. nih.govnih.gov
Functional Polymers: Incorporating this compound as a monomer into conjugated polymers can lead to materials with unique optoelectronic and redox properties. wiley.comresearchgate.net These materials could find applications in areas such as electrocatalysis, energy storage, and chemical sensing. wiley.com
Collaborations between synthetic chemists, materials scientists, and physicists will be essential to translate molecular design into high-performance devices and functional systems. emorychem.science
Integration of AI and Machine Learning in Fluoroanthraquinone Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research and offer significant potential to accelerate the study of this compound and its derivatives. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, reducing the time and cost associated with experimental work. nih.govresearchgate.net
Future integration of AI/ML could focus on:
Predictive Modeling: ML models can be trained on existing data to predict various properties of novel fluoroanthraquinone derivatives, such as their electronic characteristics, solubility, and biological activity. research.googlenih.gov This allows for virtual pre-screening of large compound libraries to identify the most promising candidates for synthesis. rsc.orgscispace.com The "delta-machine learning" (Δ-ML) approach can be used to refine property predictions from lower-cost computational methods to the accuracy of higher-level theories. nih.gov
De Novo Design: Generative AI models can design entirely new fluoroanthraquinone-based molecules with desired property profiles. mdpi.com These algorithms can explore a vast chemical space to propose innovative structures that may not be conceived through traditional design approaches. nih.govresearchgate.net
Reaction Optimization: AI can be used to predict the optimal conditions for synthesizing this compound derivatives, improving yields and minimizing side products. ML algorithms can analyze reaction parameters to build predictive models for fluorination strength or reaction outcomes. rsc.org
The development and application of these AI/ML tools will require close collaboration between computational scientists and experimental chemists to ensure the models are trained on high-quality data and their predictions are experimentally validated.
| AI/ML Application Area | Objective | Potential Impact |
| Predictive Modeling | Forecast properties of virtual compounds. research.googlescispace.com | Reduces the number of compounds needing synthesis and testing. |
| Generative Design | Propose novel molecular structures with desired functions. mdpi.com | Accelerates discovery of new materials and drug candidates. nih.govresearchgate.net |
| Reaction Prediction | Optimize synthetic routes and conditions. rsc.org | Improves synthetic efficiency and reduces resource consumption. |
Interdisciplinary Research with Other Scientific Fields
The versatile structure of this compound makes it a valuable platform for fostering interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
Promising collaborative opportunities include:
Chemical Biology: The development of this compound-based fluorescent probes for biological imaging is a rich area for collaboration. escholarship.orgnih.gov Chemists can synthesize and optimize the probes, while biologists can test their efficacy in cellular and in vivo systems to visualize specific biomolecules or processes. youtube.comyoutube.com The unique properties of the anthraquinone scaffold could be harnessed to create probes for specific targets, such as those implicated in neurodegenerative diseases like Alzheimer's. nih.gov
Medicinal Chemistry: The anthraquinone core is a known pharmacophore present in several therapeutic agents. mdpi.com Collaborations with medicinal chemists and pharmacologists could explore the potential of this compound derivatives as new drug candidates, for example, in oncology or as antimicrobial agents. nih.govmdpi.com The fluorine atom can be used to modulate metabolic stability and binding affinity.
Supramolecular Chemistry: The planar aromatic structure of this compound makes it an ideal candidate for building complex supramolecular architectures through non-covalent interactions. Collaborations in this area could lead to the development of novel gels, liquid crystals, or self-assembled nanomaterials with unique functions.
Such interdisciplinary projects are crucial for translating fundamental chemical knowledge about this compound into practical applications that address challenges in medicine, technology, and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-fluoroanthraquinone, and how do yields vary under different conditions?
- Answer : The primary method involves diazotization of 1-aminoanthraquinone with sodium nitrite in concentrated sulfuric acid at 0°C, forming a diazonium bisulfate salt (68% yield). Subsequent counterion exchange with silver tetrafluoroborate yields this compound as a yellow solid (39% yield after silica gel chromatography and ethanol recrystallization; mp 210–212°C vs. literature 234°C) . An alternative route via fluorodenitration of 1-nitroanthraquinone achieves ~35% yield, increasing to ~70% with additives like tetrafluorophthalonitrile, suppressing byproduct formation .
Q. How is this compound characterized for purity and structural confirmation?
- Answer : Purification involves silica gel chromatography followed by recrystallization from ethanol. Structural confirmation relies on melting point analysis and NMR spectroscopy. For example, ¹H NMR coupling constants resolve epimeric mixtures (e.g., β-oriented alcohol 8 in a 3:1 ratio) and confirm amine coupling products . Discrepancies in melting points (e.g., observed vs. literature) require cross-validation with spectral data .
Q. What are the common solvents and reaction conditions for coupling this compound with amines?
- Answer : Coupling with amines (e.g., amine 9) occurs in DMF at 95°C using N,N-diisopropylethylamine as a base, yielding separable regioisomers (e.g., 10 and 11 in a 1.2:1 ratio, 38% yield). Higher regioselectivity (4:1 ratio) is observed with 1,4-difluoroanthraquinone under identical conditions .
Advanced Research Questions
Q. How do electronic and steric effects influence regioselectivity in aromatic substitution reactions of this compound?
- Answer : Fluorine’s electron-withdrawing nature activates the α-position for nucleophilic attack. Coupling with 1,4-difluoroanthraquinone increases steric accessibility at the 4-position, favoring substitution there (4:1 product ratio). Computational modeling of charge distribution and transition states is recommended to quantify these effects .
Q. What methodologies resolve contradictions in reported physical properties (e.g., melting points) of this compound derivatives?
- Answer : Discrepancies (e.g., mp 210–212°C vs. 234°C) may arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and X-ray crystallography should supplement traditional mp analysis. Recrystallization solvents (e.g., ethanol vs. DCM) can influence crystal packing, requiring systematic solvent screening .
Q. How can reaction byproducts (e.g., 1-hydroxyanthraquinone) be minimized during fluorodenitration?
- Answer : Additives like tetrafluorophthalonitrile suppress hydroxylation by scavenging water or intermediates. Kinetic studies under varying humidity and temperature are critical to optimize selectivity. GC-MS or HPLC monitoring of reaction progress is advised .
Q. What strategies improve yields in multi-step syntheses involving this compound intermediates?
- Answer : Key steps (e.g., azide reduction to amine 9 with LiAlH₄ in THF at 10°C, 74% yield) require strict temperature control to avoid over-reduction. In-line purification (e.g., continuous flow chromatography) between steps minimizes yield loss. DOE (Design of Experiments) can identify critical parameters .
Data Contradiction Analysis
Q. Why do coupling reactions of this compound with amines exhibit variable product ratios under similar conditions?
- Answer : Subtle differences in amine nucleophilicity, solvent purity, or trace moisture can alter transition states. For example, amine 9’s steric bulk may favor one regioisomer. Replicate experiments with rigorously dried solvents and amines, coupled with DFT calculations, are needed to isolate variables .
Q. How can conflicting reports on fluorodenitration efficiency be reconciled?
- Answer : The 35% yield in base conditions vs. 70% with additives suggests competing pathways (e.g., hydrolysis vs. fluoride displacement). Mechanistic studies using isotopic labeling (¹⁸O/²H) and in-situ IR spectroscopy to track intermediate nitrenes or radicals are warranted .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
